1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene

Description

BenchChem offers high-quality 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H3F4NO3 |

|---|---|

Molecular Weight |

225.10 g/mol |

IUPAC Name |

2-(difluoromethoxy)-1,4-difluoro-3-nitrobenzene |

InChI |

InChI=1S/C7H3F4NO3/c8-3-1-2-4(9)6(15-7(10)11)5(3)12(13)14/h1-2,7H |

InChI Key |

AANYDFZZWCJOBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])OC(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene: A Keystone Intermediate for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and prospective applications in the development of novel therapeutics, all grounded in established scientific principles.

Core Chemical Identity and Properties

1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene is a substituted nitrobenzene bearing both fluorine and difluoromethoxy functional groups. These moieties are of high interest in drug design due to their ability to modulate a molecule's physicochemical and pharmacokinetic properties.

CAS Number: 1803827-57-7[1]

Molecular Formula: C₇H₃F₄NO₃[1]

Molecular Weight: 225.10 g/mol [1]

Structural and Physicochemical Characteristics

The unique arrangement of electron-withdrawing groups on the benzene ring profoundly influences the compound's reactivity and properties. The nitro group, along with the fluorine atoms and the difluoromethoxy group, creates a complex electronic environment that can be strategically exploited in organic synthesis.

| Property | Value/Description | Source |

| CAS Number | 1803827-57-7 | [1] |

| Molecular Formula | C₇H₃F₄NO₃ | [1] |

| Molecular Weight | 225.10 | [1] |

| Physical State | Likely a solid at room temperature, given the properties of similar nitroaromatic compounds. | Inferred from related compounds |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |

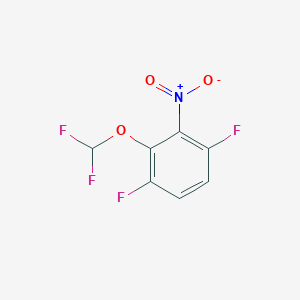

Below is a diagram illustrating the chemical structure of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.

Caption: Chemical structure of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine and fluorinated alkyl groups is a well-established strategy in modern drug discovery.[2][3] These modifications can lead to significant improvements in a drug candidate's profile.

The difluoromethoxy group (-OCHF₂) is particularly noteworthy. It can act as a bioisostere for other functional groups, such as a hydroxyl or methoxy group, while offering distinct advantages:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage, which can prolong the half-life of a drug.[4]

-

Modulation of Lipophilicity: The difluoromethoxy group can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[4]

-

Altered Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for target binding.

The presence of fluorine atoms directly on the aromatic ring also contributes to improved pharmacokinetic properties and binding affinity.

Plausible Synthetic Pathways

A potential synthetic approach could commence with a suitably substituted nitrophenol, followed by difluoromethoxylation and subsequent functional group manipulations.

Caption: A plausible synthetic workflow for 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed projection and should be optimized and validated in a laboratory setting.

Step 1: Nitration of 2,5-Difluorophenol

-

To a stirred and cooled (0-5 °C) solution of 2,5-difluorophenol in a suitable solvent (e.g., dichloromethane), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by carefully pouring it into ice-water.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the nitrated intermediate.

Step 2: Difluoromethoxylation

-

Dissolve the nitrated intermediate from Step 1 in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add a base (e.g., potassium carbonate or sodium hydroxide) to the solution.

-

Introduce a difluoromethane source, such as difluorochloromethane (ClCHF₂), into the reaction mixture at an elevated temperature.[8]

-

Maintain the reaction at the elevated temperature, monitoring for completion.

-

After the reaction is complete, cool the mixture, and extract the product with an organic solvent.

-

Purify the crude product by a suitable method, such as column chromatography, to yield 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene.

Potential Applications in Drug Development

Given its structural features, 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene is a promising starting material for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized to create diverse chemical scaffolds.

This compound could serve as a key intermediate in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that bind within the ATP-binding pocket of the enzyme.

-

Antiviral and Anticancer Agents: The incorporation of fluorine is a common strategy in the design of antiviral and anticancer drugs to enhance their efficacy and pharmacokinetic profiles.[9]

-

Central Nervous System (CNS) Agents: The modulation of lipophilicity by the difluoromethoxy group can be advantageous for designing drugs that need to cross the blood-brain barrier.

Safety and Handling

As with any nitroaromatic compound, 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene should be handled with care in a well-ventilated fume hood.[10][11][12][13][14] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

-

Toxicity: Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[15]

-

Irritation: May cause skin and eye irritation.[13]

-

Flammability: While not highly flammable, it may be combustible.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene represents a valuable and versatile building block for medicinal chemists. Its unique combination of fluorine and difluoromethoxy substituents offers a powerful tool for fine-tuning the properties of drug candidates. The plausible synthetic routes and potential applications outlined in this guide underscore its significance in the ongoing quest for novel and more effective therapeutics. As research in fluorination chemistry continues to advance, the utility of such specialized intermediates is expected to grow, paving the way for the next generation of innovative medicines.

References

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

PrepChem.com. Synthesis of 1,4-difluoro-2-nitrobenzene. [Link]

- Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

Chemspace. 2-(difluoromethoxy)-3,4-difluoro-1-nitrobenzene. [Link]

-

EPA. Benzene, 1,2-difluoro-4-nitro- Properties. [Link]

-

PubChem. 2,3-Difluoro-1-methyl-4-nitrobenzene. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

The Difluoromethoxy Group: A Strategic Bioisostere for Modern Drug Design

Abstract

The strategic incorporation of fluorine into drug candidates is a pillar of modern medicinal chemistry. Among the diverse array of fluorinated motifs, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely powerful tool for lead optimization. This technical guide provides an in-depth analysis of the bioisosteric potential of the –OCF₂H group, detailing its distinct physicochemical properties, its role in mitigating metabolic liabilities, and its ability to preserve or enhance target interactions. We will explore the causality behind its effects on lipophilicity, pKa, and hydrogen bonding, and provide validated experimental protocols for its synthesis and evaluation. Through case studies of approved drugs such as Pantoprazole and Roflumilast, this guide illustrates the tangible benefits of the –OCF₂H group, establishing it as a strategic asset for researchers, scientists, and drug development professionals seeking to overcome common challenges in medicinal chemistry.

Introduction: The Strategic Value of Fluorine and Bioisosterism

The introduction of fluorine into small molecules can profoundly alter their physicochemical and pharmacokinetic properties.[1] Its high electronegativity and the strength of the carbon-fluorine bond can be leveraged to modulate acidity, basicity, conformation, and, critically, metabolic stability.[1][2] These modifications often translate into improved drug-like properties, including enhanced target selectivity, greater systemic exposure, and increased resistance to metabolic degradation.[1]

A cornerstone of the lead optimization process is the concept of bioisosterism, where a functional group in a lead compound is replaced by another group with similar steric and electronic characteristics to improve the molecule's overall profile. The goal is to retain or enhance desired biological activity while optimizing pharmacokinetic and toxicological properties.

Within this framework, the difluoromethoxy (–OCF₂H) group has become an increasingly important moiety.[3][4] It is not merely another fluorinated substituent; its unique combination of properties—acting as a metabolically stable, lipophilic hydrogen bond donor—provides a sophisticated solution to several common drug design hurdles.[5][6] This guide will dissect the properties that make the –OCF₂H group a premier bioisostere for methoxy, hydroxyl, and other functional groups.

Section 1: Physicochemical Profile of the Difluoromethoxy Group

The utility of the –OCF₂H group stems from a unique and advantageous balance of lipophilicity, electronic effects, and hydrogen bonding capability.[5]

Lipophilicity (logP) and Solubility

The –OCF₂H group generally increases a molecule's lipophilicity compared to a methoxy (–OCH₃) group, but to a lesser extent than the more heavily fluorinated trifluoromethoxy (–OCF₃) group.[3][7] This moderate increase can be highly beneficial for improving membrane permeability and oral absorption without introducing the excessive lipophilicity that can lead to poor solubility, increased metabolic liabilities, or off-target effects.[7] It is crucial to recognize that the impact on lipophilicity is context-dependent and can be influenced by the electronic environment of the scaffold to which it is attached.[5][6]

Electronic Effects and pKa Modulation

With a Hammett σp constant of approximately +0.14, the difluoromethoxy group is classified as weakly electron-withdrawing.[3][5] This property can be used to fine-tune the pKa of nearby acidic or basic centers. For instance, attaching an –OCF₂H group to an aromatic ring can decrease the basicity of a neighboring amine, which can be a critical adjustment for optimizing target binding or improving pharmacokinetic properties.

The "Lipophilic Hydrogen Bond Donor"

A defining and rare characteristic of the –OCF₂H group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor.[5] This is a highly unusual feature for a lipophilic group. The hydrogen bond acidity parameter (A) for the difluoromethyl group is in the range of 0.085–0.126, which is comparable to that of a thiophenol or an aniline, though not as strong as a hydroxyl group.[5][6][8] This unique capability allows it to serve as a bioisostere for functionalities like hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, enabling the preservation of critical hydrogen-bonding interactions with a biological target while simultaneously increasing lipophilicity and metabolic stability.[5][9]

Conformational Influence

The stereoelectronic properties of the difluoromethoxy group can exert significant influence over the conformational preferences of a molecule.[10] The gauche effect, driven by hyperconjugative interactions between C–F and adjacent bonds, can stabilize specific rotamers.[10] This conformational locking can pre-organize a drug molecule into a bioactive conformation, thereby enhancing binding affinity for its target. In macrocyclic systems, for example, the introduction of a difluoroalkoxy group has been shown to alter the conformational equilibrium, demonstrating its potential as a tool to modulate molecular shape.[11][12]

Data Presentation: Comparative Physicochemical Properties

To contextualize the properties of the difluoromethoxy group, the following table summarizes key physicochemical parameters in comparison to other common substituents.

| Substituent | Hansch π (Lipophilicity) | Hammett Constant (σp) | H-Bond Acidity (A) | H-Bond Basicity (B) | Notes |

| -H | 0.00 | 0.00 | 0.00 | ~0.10 | Baseline reference |

| -OH | -0.67 | -0.37 | ~0.37 | ~0.45 | Strong H-bond donor/acceptor, metabolically labile |

| -OCH₃ | -0.02 | -0.27 | 0.00 | ~0.45 | H-bond acceptor, prone to O-demethylation |

| -OCF₂H | +0.4 to +0.6 | +0.14 | ~0.10 | ~0.25 | Lipophilic H-bond donor , metabolically stable |

| -OCF₃ | +1.04 | +0.35 | 0.00 | ~0.15 | Highly lipophilic, H-bond acceptor, metabolically stable |

Note: Values are representative and can vary based on molecular context and measurement conditions.[3][5][6]

Section 2: The –OCF₂H Group as a Bioisosteric Replacement

The true power of the difluoromethoxy group lies in its application as a bioisostere to solve specific drug design problems. Its ability to mimic other functional groups while conferring metabolic stability is a key strategic advantage.

Replacing the Methoxy Group (–OCH₃): Blocking Metabolic Hotspots

A primary driver for incorporating the –OCF₂H group is to enhance metabolic stability.[3] Methoxy groups are frequently sites of oxidative metabolism, specifically O-demethylation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and low bioavailability.[5]

-

Causality: The C-F bonds in the difluoromethoxy group are significantly stronger than C-H bonds and are highly resistant to enzymatic cleavage.[1] By replacing a labile methoxy group with an –OCF₂H group, medicinal chemists can effectively "shield" this metabolic hotspot. This strategic replacement blocks a key pathway of degradation, often resulting in a longer plasma half-life and improved overall drug exposure.[3][13]

Mimicking the Hydroxyl Group (–OH): A Stable Hydrogen Bond Donor

The hydroxyl group is a critical pharmacophore, frequently involved in potent hydrogen bond interactions within a target's binding site. However, it is also a primary site for metabolic glucuronidation or oxidation, leading to rapid elimination.

-

Causality: The –OCF₂H group can serve as a bioisostere for the –OH group by providing a hydrogen bond donor functionality.[5][6] While the hydrogen bond is weaker than that of a hydroxyl group, it is often sufficient to maintain the necessary interaction for biological activity.[8] The crucial advantage is the simultaneous enhancement of metabolic stability and the increase in lipophilicity, which can improve membrane permeability. This makes the –OCF₂H group an excellent choice when the metabolic liability of a hydroxyl group hinders the development of a lead compound.[14]

Section 3: Practical Implementation and Evaluation Workflow

The successful application of the –OCF₂H group requires both efficient synthetic access and a robust workflow for evaluating its impact.

Synthetic Accessibility

The introduction of the difluoromethoxy group has become increasingly feasible. A common and practical method involves the reaction of a phenol with a source of difluorocarbene.[3][4] More recent advances in photoredox catalysis are further expanding the toolkit for late-stage difluoromethoxylation, allowing for the modification of complex molecules.[4][15]

This protocol outlines a general procedure for the difluoromethylation of a phenolic substrate using sodium chlorodifluoroacetate as a difluorocarbene precursor.[3]

-

Materials:

-

Phenolic starting material (1.0 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard reaction glassware, heating mantle, and magnetic stirrer

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution and stir.

-

Begin heating the mixture to 90-100 °C.

-

Once the temperature has stabilized, add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours. Causality: Slow addition is necessary to control the exothermic generation of difluorocarbene and prevent side reactions.

-

Maintain the reaction at 90-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

-

Evaluating the Impact of –OCF₂H Substitution

A systematic, self-validating workflow is essential to confirm that the bioisosteric replacement has achieved the desired outcome without introducing new liabilities.

This assay quantifies the metabolic stability of a compound, providing direct evidence for the effectiveness of the –OCF₂H substitution in blocking metabolism.[3][5]

-

Materials:

-

Test compound and non-fluorinated parent compound (10 mM stocks in DMSO)

-

Pooled human liver microsomes (20 mg/mL)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6PD)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well incubation plates, incubator/shaker (37°C), centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a working solution of the test compounds in buffer (final DMSO concentration <0.5%).

-

In a 96-well plate, add the liver microsomes to the phosphate buffer.

-

Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: NADPH is a required cofactor for CYP450 enzyme activity. Its addition starts the metabolic process.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the ice-cold stopping solution. Causality: The organic solvent precipitates the microsomal proteins, halting all enzymatic activity instantly.

-

Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k . A longer t½ for the –OCF₂H analog compared to the parent compound validates the strategy.

-

Section 4: Case Studies in Approved Drugs

The theoretical advantages of the difluoromethoxy group are validated by its presence in several successful, FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).[3][5] It is a prodrug that requires activation in the acidic environment of the stomach's parietal cells.[5]

-

Role of the –OCF₂H Group: The difluoromethoxy group on the benzimidazole ring is crucial for the molecule's chemical stability.[3] It allows the prodrug to survive transit through the body and reach its target site (the parietal cell canaliculus) before undergoing the necessary acid-catalyzed activation to its active form, a sulfenamide, which then irreversibly inhibits the H⁺/K⁺-ATPase proton pump.[5]

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[3][5]

-

Role of the –OCF₂H Group: In Roflumilast, the difluoromethoxy group is a key contributor to both its high potency and its metabolic stability.[3] By inhibiting the PDE4 enzyme, Roflumilast prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to a reduction in inflammatory responses.[5] The metabolic robustness conferred by the –OCF₂H group ensures sufficient drug exposure to maintain this inhibitory effect.

Conclusion

The difluoromethoxy group offers a sophisticated and highly advantageous profile for the medicinal chemist. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful and validated tool for optimizing lead compounds.[3][5] By strategically replacing metabolically labile groups like methoxy or hydroxyl moieties, the –OCF₂H group can significantly enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of this group in approved therapeutics like Pantoprazole and Roflumilast firmly establishes its importance in modern drug discovery.[3] As synthetic methodologies continue to advance, the rational deployment of the difluoromethoxy group is poised to play an even greater role in the design of next-generation medicines.

References

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

-

New method for introducing fluorinated components into molecules. University of Münster. [Link]

-

Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

-

Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. J-STAGE. [Link]

-

Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. Wiley Online Library. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]

-

CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ResearchGate. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ResearchGate. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. [Link]

-

Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. Wiley Online Library. [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]

-

Federal Drug Administration-approved drugs that contain the difluoromethyl group. ResearchGate. [Link]

-

Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC. [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. [Link]

-

Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC. [Link]

-

Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS - Unipa.it. [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benthamscience.com [benthamscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. BJOC - Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations [beilstein-journals.org]

- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Beyond the SDS: A Technical Guide to the Safe Handling and Reactivity of Fluorinated Nitrobenzenes in Drug Development

Introduction

In pharmaceutical synthesis, fluorinated nitrobenzenes (e.g., 1-fluoro-4-nitrobenzene, 2,4-difluoronitrobenzene) are foundational building blocks. Their highly electron-deficient aromatic rings make them premier substrates for Nucleophilic Aromatic Substitution (SNAr), a critical pathway for synthesizing fluoroquinolone antibiotics and oxazolidinones like linezolid.

However, as a Senior Application Scientist, I frequently observe that standard Safety Data Sheets (SDS) are treated as mere regulatory checkboxes. To ensure true process safety, the SDS must be interpreted as a dynamic thermodynamic and toxicological blueprint. This whitepaper decodes the hidden mechanistic hazards of fluorinated nitrobenzenes and provides self-validating protocols for their safe application in drug development.

Mechanistic Toxicology: Decoding the H-Codes

Standard SDS documentation lists hazard codes such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled)[1]. While these indicate acute lethality, they do not explain the causality of the toxicity, which is vital for designing effective exposure controls.

The primary toxicological threat of nitroaromatics is their ability to induce methemoglobinemia. Upon systemic absorption—often accelerated by the lipophilicity of the fluorine substituent—the nitro group undergoes enzymatic reduction by hepatic cytochrome P450 enzymes. This forms a highly reactive N-arylhydroxylamine intermediate. This intermediate acts as a potent oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The resulting methemoglobin is incapable of binding oxygen, leading to severe tissue hypoxia, cyanosis, and potentially fatal respiratory failure[2].

Biochemical pathway of fluorinated nitrobenzene-induced methemoglobinemia.

Thermodynamic Instability: The Hidden Runaway Hazard

The most critical oversight in handling fluorinated nitrobenzenes is underestimating their thermal instability. The SDS typically lists them simply as "Combustible liquids" (H227). However, the real danger lies in their autocatalytic decomposition profile.

Nitroaromatics possess a high bond-dissociation energy (BDE) for the C-NO₂ bond (approx. 297 ± 17 kJ/mol). Yet, once a thermal runaway is triggered, the compounds release massive amounts of heat and non-condensable gases, leading to instantaneous overpressurization and explosion[3]. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) reveal that nitroaromatics exhibit severe exothermic activity starting between 260 °C and 300 °C, with massive enthalpy changes of approximately -2.5 × 10³ J/g[4].

Furthermore, the presence of basic contaminants (e.g., NaOH, Na₂CO₃) or transition metals (e.g., Fe₂O₃ from reactor walls) significantly lowers the onset temperature (

Table 1: Quantitative Safety & Physical Data for Key Fluorinated Nitrobenzenes

| Compound | CAS Number | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Key GHS Hazard Codes |

| 1-Fluoro-4-nitrobenzene | 350-46-9 | 205 | 1.33 | 90 | H302, H312, H331, H373, H227 |

| 2,4-Difluoronitrobenzene | 446-35-5 | 203–204 | 1.45 | 90 | H301, H315, H319, H335, H227 |

Data synthesized from MilliporeSigma SDS specifications.[1]

Case Study in Causality: The Halex Reaction Incident

To understand why protocol design is critical, we must examine historical failures. A well-documented industrial incident occurred during the batch conversion of 2,4-dichloronitrobenzene to 2,4-difluoronitrobenzene via a Halogen Exchange (Halex) reaction using potassium fluoride in dimethylacetamide (DMAc)[5].

The Causality of Failure: The reaction was operated at 145 °C. However, localized heating and the accumulation of distillation residues triggered a slow decomposition. The thermal runaway generated ketene gas (a highly flammable gas that forms explosive mixtures with air) and carbon dioxide. The spontaneous ignition of ketene resulted in a catastrophic reactor explosion[5]. This underscores why relying solely on standard boiling points is insufficient; the generation of reactive intermediates under thermal stress dictates the true hazard.

Experimental Protocol: Self-Validating SNAr Scale-Up

To mitigate the risks of toxicity and thermal runaway, any synthetic workflow involving fluorinated nitrobenzenes must be a self-validating system . This means every step must contain an analytical or physical check that prevents the progression to the next step if safety parameters are not met.

Step-by-Step Methodology for Safe SNAr Execution:

-

Purity Verification (Quality Control): Analyze the fluorinated nitrobenzene via HPLC/GC.

-

Causality: Impurities, particularly residual acids or transition metals from previous synthetic steps, act as catalysts that lower the activation energy for autocatalytic decomposition. If purity is <99%, repurify before use.

-

-

Thermal Profiling (DSC/ARC): Run a micro-scale DSC on the exact reaction mixture (substrate, nucleophile, solvent, and base).

-

Causality: You must determine the

of the specific mixture, not just the pure starting material, because bases (like K₂CO₃ or amines) lower the decomposition threshold. Ensure the maximum operating temperature is strictly maintained at least 50 °C below

-

-

Continuous Flow Implementation: Transition from batch to microreactor continuous flow chemistry.

-

Causality: Flow reactors offer superior surface-area-to-volume ratios, ensuring immediate heat dissipation during the highly exothermic SNAr coupling. This prevents the localized hot spots that trigger runaway kinetics.

-

-

In-Line PAT Monitoring: Integrate in-line FTIR or Raman spectroscopy.

-

Causality: Real-time monitoring allows for the immediate detection of reaction stalling. If the conversion rate drops, the system automatically halts the reagent feed, preventing the dangerous buildup of unreacted explosive potential.

-

-

Controlled Quenching: Route the reactor effluent directly into a chilled (<20 °C) aqueous quench bath.

-

Causality: Immediate dilution and cooling neutralize unreacted nucleophiles and stabilize the fluorinated product, preventing secondary degradation reactions.

-

Self-validating safety workflow for scaling up SNAr reactions with nitroaromatics.

Emergency Response: Mechanistic Interventions

When an SDS recommends "Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide"[6], it lacks critical context.

-

Fire: Water spray is prioritized not just for extinguishing, but for cooling fire-exposed containers. Because nitroaromatics provide their own oxygen upon decomposition, smothering agents (like CO₂) may fail to stop a runaway reaction. Cooling is the only physical way to arrest the autocatalytic kinetics.

-

Spills: Never use basic absorbents to clean up a spill. Use inert materials (e.g., diatomaceous earth or sand). Causality: Strong bases can initiate exothermic polymerization or immediate decomposition of the nitroaromatic ring, turning a simple spill into a thermal event.

References

*[3] Title: Thermal Hazard Analysis of Nitroaromatic Compounds | Source: OAKTrust (Texas A&M University) | URL: 3 *[4] Title: Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures | Source: PubMed | URL: 4 *[1] Title: 1-Fluoro-4-nitrobenzene 99 350-46-9 | Source: Sigma-Aldrich | URL: 1 * Title: SAFETY DATA SHEET 2,4-Difluoronitrobenzene | Source: MilliporeSigma | URL: *[5] Title: An Accident Waiting to Happen? The Shell Halex Reaction | Source: Scientific Update | URL: 5 *[6] Title: 2,4-Difluoronitrobenzene - Safety Data Sheet | Source: ChemicalBook | URL: 6 *[2] Title: SAFETY DATA SHEET 1-Fluoro-4-nitrobenzene | Source: Sigma-Aldrich | URL: 2

Sources

- 1. 对氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. chemicalbook.com [chemicalbook.com]

Lipophilicity (LogP) of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene

Executive Summary

In the optimization of fluorinated bioactive scaffolds, 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene (CAS: 1803827-57-7) represents a high-value intermediate. Its unique substitution pattern—combining two aromatic fluorine atoms, a nitro group, and a difluoromethoxy (-OCHF

This guide provides a rigorous technical framework for determining and interpreting the Lipophilicity (LogP) of this compound. Unlike standard alkyl-aromatics, the presence of the -OCHF

Structural Analysis & Theoretical Lipophilicity

Before initiating wet-lab protocols, a structural dissection is required to establish a predicted LogP window. This ensures that experimental results fall within a scientifically valid range and helps identify potential outliers caused by aggregation or hydrolysis.

The Fluorine Effect & Fragmental Contribution

The compound (

| Fragment | Electronic Effect ( | Lipophilicity Contribution ( | Mechanistic Insight |

| Benzene Core | N/A | +2.13 | Base hydrophobicity. |

| -F (x2) | +0.06 (Inductive EWG) | +0.14 (per F) | Increases metabolic stability; slight lipophilicity boost due to C-F bond hydrophobicity. |

| -NO | +0.78 (Strong EWG) | -0.28 | Polar; typically reduces LogP, but effect is dampened by flanking fluorines (ortho-effect). |

| -OCHF | +0.18 (Weak EWG) | ~ +0.60 | Critical Moiety. More lipophilic than -OCH |

Predicted LogP Calculation (Hansch-Leo Method):

Technical Note: The experimental value is likely to be slightly higher (2.8 – 3.1 ) due to the "shielding" effect where the bulky ortho-substituents (F and OCHF

Visualizing the Physiochemical Landscape

The following diagram illustrates the structural contributions to the compound's lipophilicity and the decision matrix for selecting the correct determination method.

Figure 1: Structural decomposition of LogP contributions and methodological workflow.

Experimental Methodologies

For fluorinated nitrobenzenes, standard computational models often fail due to intramolecular electronic effects. Therefore, experimental determination is mandatory.

Protocol A: RP-HPLC Determination (OECD 117 Adapted)

Best for: Rapid screening and comparative ranking against standards.

Principle: Lipophilicity correlates linearly with the capacity factor (

1. System Setup:

-

Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: Isocratic Methanol/Water (75:25 v/v) buffered to pH 7.4 (Ammonium Formate) to ensure the nitro group does not undergo pseudo-ionization artifacts.

-

Flow Rate: 1.0 mL/min at 25°C.

-

Detection: UV at 254 nm (Nitro aromatic absorption).

2. Calibration Standards (Reference Set): Select standards with known LogP values bracketing the predicted range (1.5 – 4.0).

3. Execution:

-

Inject standards and calculate capacity factor

, where -

Construct a calibration curve:

. -

Inject 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene (dissolved in mobile phase).

-

Interpolate the LogP from the regression line.

Self-Validating Check: If the correlation coefficient (

Protocol B: Shake-Flask Method (OECD 107)

Best for: Absolute validation and regulatory reporting.

Principle: Direct partitioning between n-octanol and water phases.

1. Phase Preparation:

-

Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use. This prevents volume shifts during the experiment.

2. Procedure:

-

Stock Solution: Dissolve 10 mg of the compound in 10 mL of pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine 1:1 ratio (e.g., 2 mL each) of the stock octanol solution and pre-saturated water.

-

Equilibration: Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to break any emulsions (critical for fluorinated compounds which can act as surfactants).

-

Analysis: Carefully sample both phases (upper octanol, lower water). Analyze concentration in both phases using HPLC-UV.

3. Calculation:

Critical Control: Mass balance must be >95%. If the sum of the mass in both phases does not equal the initial mass, the compound may be precipitating at the interface or adsorbing to the glass.

Applications & Interpretation

Understanding the LogP of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene allows for precise application in downstream synthesis and biological testing.

Membrane Permeability (Lipinski's Rule of 5)

With an estimated LogP of 2.8 – 3.1 , this compound sits in the "Sweet Spot" for oral bioavailability (Ideal range: 1 < LogP < 3).

-

High Permeability: The -OCHF

group enhances passive diffusion across lipid bilayers compared to a methoxy analog. -

Low Efflux: Unlike highly lipophilic perfluorinated chains (LogP > 5), this scaffold is less likely to be sequestered in adipose tissue or pumped out by P-gp transporters.

Synthetic Utility (Nucleophilic Substitution)

The LogP value influences solvent selection for Nucleophilic Aromatic Substitution (

-

Reaction Solvent: For reactions targeting the displacement of the 4-Fluoro or 1-Fluoro positions, use solvents that match the polarity.

-

Recommendation: Use DMF or DMSO (Polar Aprotic) rather than non-polar solvents, as the nitro group requires solvation to stabilize the Meisenheimer complex intermediate.

References

-

Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Retrieved from [Link]

-

EPA. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

Sources

Reactivity Profile of Electron-Deficient Nitrobenzene Rings: A Technical Guide for Drug Discovery

This technical guide details the reactivity profile of electron-deficient nitrobenzene rings, designed for researchers in drug discovery and organic synthesis.[1]

Executive Summary

Electron-deficient nitrobenzene rings are versatile linchpins in medicinal chemistry, serving as high-reactivity scaffolds for constructing complex heterocycles and functionalized cores.[2] Their reactivity is governed by the strong electron-withdrawing nature of the nitro group (

Mechanistic Foundations

Electronic Activation

The nitro group activates the benzene ring through two distinct mechanisms:

-

Inductive Effect (

): Through-bond withdrawal of electron density, increasing the electrophilicity of the ipso carbon. -

Resonance Effect (

): Through-space delocalization of negative charge. In

The Mechanism

Unlike the concerted

Figure 1: Stepwise mechanism of Nucleophilic Aromatic Substitution (

Vicarious Nucleophilic Substitution (VNS)

When no good leaving group is present, electron-deficient nitroarenes can undergo VNS. This reaction replaces a hydrogen atom with a carbon nucleophile.[3][4] The key requirement is a carbanion bearing a leaving group (LG) at the nucleophilic center.[3]

-

Mechanism: Addition of the carbanion to form a

-adduct, followed by base-induced -

Regioselectivity: VNS typically occurs para to the nitro group for sterically demanding nucleophiles, and ortho/para for smaller ones.

Quantitative Reactivity Data

The "Element Effect" in

In

Table 1: Relative Reaction Rates of 1-Halo-2,4-dinitrobenzenes with Piperidine (in EtOH at 25°C)

| Leaving Group (X) | Relative Rate ( | Mechanistic Insight |

| Fluorine (-F) | 3,300 | Strong inductive effect stabilizes the Meisenheimer complex; lowers activation energy of step 1. |

| Chlorine (-Cl) | 4.3 | Weaker induction; bond strength is irrelevant as C-Cl cleavage is fast. |

| Bromine (-Br) | 4.3 | Similar inductive withdrawal to Chlorine. |

| Iodine (-I) | 1.0 | Weakest induction; slowest rate of addition. |

Data synthesized from standard physical organic chemistry benchmarks [1].

Regioselectivity Rules

For substrates with multiple activation sites, nucleophilic attack is governed by the stability of the intermediate.

Table 2: Regioselectivity in Polynitroarenes

| Substrate | Major Site of Attack ( | Rationale |

| 2,4-Dinitrohalobenzene | C-1 (Ipso) | Activated by one ortho and one para nitro group. |

| 1,3-Dinitrobenzene (VNS) | C-4 | Activated by one ortho and one para nitro group; C-2 is sterically hindered. |

| 3-Nitropyridine | C-2 | Nitrogen atom acts as an additional EWG, activating C-2 and C-4. |

Experimental Workflows & Protocols

Decision Tree for Functionalization

Select the appropriate method based on your substrate's substitution pattern.

Figure 2: Strategic decision tree for functionalizing electron-deficient nitroarenes.

Protocol A: Chemoselective Reduction of Nitro Groups

Objective: Reduce

-

Preparation: In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in a 4:1 mixture of Ethanol/Water (

). -

Activation: Add solid

(5.0 equiv) and fine Iron powder (5.0 equiv, 325 mesh). -

Reaction: Heat to reflux (

) with vigorous stirring. Monitor by TLC/LCMS (typically 1–4 hours).-

Note: The reaction is heterogeneous; vigorous stirring is critical.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.[7]

-

Purification: Concentrate the filtrate. The residue is often pure enough for subsequent steps; otherwise, purify via silica chromatography.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

Objective: Alkylation of nitrobenzene using chloromethyl phenyl sulfone.

-

Reagents: Nitroarene (1.0 equiv), Chloromethyl phenyl sulfone (1.1 equiv),

(2.5 equiv). -

Setup: Flame-dry a flask and purge with Argon. Add dry THF or DMF (

). -

Addition: Dissolve the nitroarene and sulfone in the solvent. Cool to

. -

Base Addition: Add

(dissolved in minimal THF) dropwise over 20 minutes. The solution will turn deep purple/blue (formation of -

Elimination: Stir at

for 1 hour, then allow to warm to -

Quench: Pour into dilute aqueous HCl containing acetic acid. Extract with DCM.

Protocol C: Bartoli Indole Synthesis

Objective: Conversion of ortho-substituted nitroarene to 7-substituted indole.

-

Reagents: o-Substituted Nitroarene (1.0 equiv), Vinylmagnesium bromide (3.5 equiv).

-

Setup: Dry THF,

(critical temperature control). -

Addition: Add the Vinyl Grignard reagent rapidly to the nitroarene solution.

-

Mechanism Note: 3 equivalents are consumed: 1 for reduction to nitroso, 1 for addition, 1 for deprotonation.

-

-

Workup: Quench with saturated aqueous

.

Troubleshooting & Optimization

Table 3: Common Failure Modes and Solutions

| Reaction | Symptom | Root Cause | Corrective Action |

| Low conversion | Poor leaving group ability (e.g., -OMe, -I). | Switch to Fluoride (-F) or Triflate (-OTf). Use polar aprotic solvent (DMSO, DMF) to strip cations. | |

| Side products | Competitive attack at other positions. | Lower temperature. Ensure nucleophile is not too bulky (steric hindrance favors para over ortho). | |

| VNS | Low Yield | Incomplete elimination or moisture. | Use |

| Bartoli | Azo/Aniline byproduct | Temperature too high; Grignard too slow. | Cool to |

| Reduction | Dehalogenation | Over-reduction (Pd/C + | Switch to |

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

-

Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen.[3][4][5] Accounts of Chemical Research, 20(8), 282–289. Link

-

Bartoli, G., et al. (1989).[9] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.[9] Link

-

BenchChem. (2025).[8][10] Application Notes and Protocols for Nucleophilic Aromatic Substitution (

). Link -

Organic Chemistry Portal. (2024). Reduction of Nitro Compounds.[6][8][11][12] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vicarious Nucleophilic Substitution - Explore the Science & Experts | ideXlab [idexlab.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene

Application Note: High-Purity

Abstract

This application note details a robust synthetic protocol for 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene (CAS: 1803827-57-7), a highly functionalized scaffold used in the development of agrochemicals and kinase inhibitors. The difluoromethoxy (-OCHF

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule requires precise regiocontrol due to the competing directing effects of the fluorine atoms and the oxygen-containing group.

-

Target: 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene

-

Key Disconnection: C–O bond formation (Difluoromethylation) and C–N bond formation (Nitration).

-

Strategic Choice: Introducing the difluoromethyl group after nitration is preferred. Direct nitration of the difluoromethyl ether often yields the para-nitro isomer (position 5) due to steric hindrance at position 3. To secure the nitro group at position 3 (crowded between the ether and fluorine), we must utilize the ortho-directing power of the phenol hydroxyl group prior to alkylation.

Synthetic Pathway:

-

Step 1: Nitration of 2,5-Difluorophenol . The hydroxyl group directs ortho (position 6) and para (position 4). We target the 6-nitro isomer (which corresponds to the 3-position in the final product numbering).

-

Step 2: Difluoromethylation of the resulting 3,6-difluoro-2-nitrophenol using a difluorocarbene precursor.

Figure 1: Synthetic workflow focusing on the isolation of the critical ortho-nitro intermediate.

Detailed Experimental Protocols

Step 1: Regioselective Nitration of 2,5-Difluorophenol

Objective: Synthesize 3,6-difluoro-2-nitrophenol (Intermediate B).

Rationale: The nitration of 2,5-difluorophenol typically favors the para position (4-nitro) due to sterics. To maximize the ortho (6-nitro) yield, we employ low temperatures and a standard mixed-acid system, followed by rigorous chromatographic separation.

Materials:

-

2,5-Difluorophenol (1.0 eq)

-

Nitric Acid (70%, 1.1 eq)

-

Sulfuric Acid (conc., solvent)

-

Dichloromethane (DCM) for extraction

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2,5-difluorophenol (10 g, 76.9 mmol) dissolved in concentrated H

SO -

Addition: Dropwise add a solution of HNO

(1.1 eq) in H -

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane). You will observe two spots: the major para-nitro (Rf ~0.4) and the minor ortho-nitro (Rf ~0.6, often less polar due to intramolecular H-bonding).

-

Quench: Pour the mixture onto 200 g of crushed ice.

-

Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with water and brine.[1] Dry over Na

SO -

Purification: The crude oil contains a mixture of isomers (~3:1 para:ortho). Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Target Fraction: Collect the less polar (faster eluting) yellow band. This is the ortho-nitro isomer (6-nitro-2,5-difluorophenol, renumbered as 3,6-difluoro-2-nitrophenol).

-

Yield expectation: 20-30% (isolated).

-

Step 2: Difluoromethylation via Difluorocarbene

Objective: Convert the phenol to the difluoromethyl ether.[2]

Rationale: Traditional methods use chlorodifluoromethane (Freon-22) gas, which is an ozone-depleting substance and difficult to meter on a lab scale. This protocol uses Sodium Chlorodifluoroacetate , a solid reagent that releases difluorocarbene (:CF

Materials:

-

3,6-Difluoro-2-nitrophenol (Intermediate from Step 1) (1.0 eq)

-

Sodium Chlorodifluoroacetate (ClCF

CO -

Potassium Carbonate (K

CO -

DMF (N,N-Dimethylformamide) (0.2 M concentration)

-

Water (for quench)

Protocol:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 3,6-difluoro-2-nitrophenol (2.0 g, 11.4 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add K

CO -

Reagent Addition: Add Sodium Chlorodifluoroacetate (4.35 g, 28.5 mmol) in one portion.

-

Reaction: Heat the mixture to 95-100°C under an inert atmosphere (N

) for 4–6 hours. -

Monitoring: Check by TLC or LC-MS. The starting phenol peak should disappear.

-

Workup: Cool to room temperature. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Note: The product is lipophilic.[5] Avoid using minimal solvent.

-

-

Washing: Wash the organic layer extensively with water (3x) and LiCl solution (to remove DMF). Dry over MgSO

. -

Final Purification: Concentrate and purify via silica gel chromatography (5-15% EtOAc/Hexane).

Analytical Data & Validation

Expected Data for 1,4-Difluoro-2-difluoromethoxy-3-nitrobenzene:

| Technique | Expected Signal Characteristics | Structural Assignment |

| 1H NMR | -OCHF | |

| Ar-H : Aromatic protons at positions 5 and 6. | ||

| 19F NMR | -OCHF | |

| Ar-F : Aromatic fluorines at positions 1 and 4. | ||

| MS (ESI) | Molecular ion. | |

| Appearance | Pale yellow oil or low-melting solid | Nitro group imparts yellow color. |

Safety & Handling

-

Hydrofluoric Acid (HF) Potential: While this protocol avoids HF gas, the decomposition of difluorocarbene reagents can generate trace fluoride ions. Glassware etching may occur over repeated runs.

-

Nitro Compounds: Polynitrated byproducts (if temperature control fails in Step 1) are potentially explosive. Never distill the crude nitration mixture to dryness without verifying the absence of unstable byproducts.

-

Pressure: Step 2 generates CO

gas from the decarboxylation. Ensure the reaction vessel is vented or rated for slight pressure build-up.

References

-

Difluoromethylation Protocol: Hu, J., et al. "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate."[2][8] Journal of Organic Chemistry, 2006.

- Nitration Regioselectivity: Olah, G. A., et al. "Nitration of Halobenzenes and Phenols." Methods in Organic Synthesis, 1978.

-

Target Compound Data: ChemScene Database, CAS 1803827-57-7.

-

Difluorocarbene Reagents: "Difluoromethylation of Phenols - Organic Syntheses Procedure." Organic Syntheses, Vol. 94, 2017.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. sioc.ac.cn [sioc.ac.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 8. sioc.cas.cn [sioc.cas.cn]

Protocol for introducing difluoromethoxy group to fluorophenols

Application Notes and Protocols

Topic: Strategic Introduction of the Difluoromethoxy Group to Fluorophenols

Introduction: The Strategic Value of the Difluoromethoxy Moiety

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing molecular properties.[1][2] Among these, the difluoromethoxy group (–OCF₂H) has emerged as a uniquely valuable substituent. It acts as a bioisostere for hydroxyl or thiol groups but with profoundly different electronic characteristics.[3][4] The –OCF₂H group enhances metabolic stability and increases lipophilicity, crucial parameters in drug design.[1] Furthermore, it can function as a lipophilic hydrogen bond donor, a feature that distinguishes it from the related methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups and allows for unique molecular interactions.[5][6]

This guide provides an in-depth analysis and detailed protocols for the O-difluoromethylation of fluorophenols, a common class of substrates in synthetic programs. We will explore the dominant synthetic strategies, focusing on the generation and trapping of difluorocarbene (:CF₂), and provide field-proven, step-by-step protocols for researchers and process chemists.

Core Principle: The Difluorocarbene Pathway

The most prevalent and robust strategy for synthesizing aryl difluoromethyl ethers from phenols relies on the in-situ generation of difluorocarbene (:CF₂), a versatile reactive intermediate.

Mechanism Overview: The reaction proceeds via a two-step sequence:

-

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenolate anion.

-

Nucleophilic Trapping: The electron-rich phenolate attacks the electrophilic difluorocarbene, which is generated concurrently in the reaction mixture. Subsequent protonation (typically during workup) yields the desired aryl difluoromethyl ether.[3][7]

Difluorocarbene is a singlet carbene, stabilized by the back-bonding of fluorine's lone pairs into the carbene's empty p-orbital. This stability makes it more selective and less reactive than other dihalocarbenes, favoring reactions with electron-rich nucleophiles like phenolates.[3][6]

Diagram 1: General O-Difluoromethylation Reaction

Caption: General scheme for the O-difluoromethylation of a fluorophenol.

Key Methodologies & Reagent Selection

The choice of difluorocarbene precursor is critical and depends on the desired reaction conditions, scale, and substrate tolerance. We will detail two primary, highly effective methods.

Methodology A: Thermal Decarboxylation of Sodium Chlorodifluoroacetate

This is a widely adopted, robust, and scalable method that utilizes the inexpensive and bench-stable salt, sodium chlorodifluoroacetate (ClCF₂CO₂Na).[3][7] Upon heating, this reagent undergoes thermal decarboxylation to generate difluorocarbene.

-

Advantages : Cost-effective, uses a stable solid reagent, well-established and scalable.[7]

-

Limitations : Requires elevated temperatures (typically 90-120 °C), which may not be suitable for thermally sensitive substrates.

Diagram 2: Mechanism using Sodium Chlorodifluoroacetate

Caption: Reaction mechanism for difluorocarbene generation and trapping.

Methodology B: Visible-Light Photoredox Catalysis

A modern, milder alternative involves the generation of difluorocarbene under visible-light photoredox conditions at room temperature.[8] This method typically uses difluorobromoacetic acid (BrCF₂CO₂H) as the precursor and an iridium or ruthenium-based photocatalyst.

-

Advantages : Extremely mild conditions (room temperature), high functional group tolerance, suitable for late-stage functionalization.[8]

-

Limitations : Requires specialized photocatalysis equipment (e.g., blue LED reactor), catalysts can be expensive.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: O-Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is adapted from a robust procedure published in Organic Syntheses and is suitable for a wide range of fluorophenols.[3][7]

Materials:

-

Fluorophenol substrate (1.0 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) (2.8 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Round-bottomed flask, magnetic stir bar, condenser, Schlenk line, oil bath

Step-by-Step Procedure:

-

Vessel Preparation: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add the fluorophenol (e.g., 10.0 mmol, 1.0 equiv) and cesium carbonate (15.0 mmol, 1.5 equiv).

-

Inerting: Seal the flask with a rubber septum, connect it to a Schlenk line, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF (e.g., 30 mL) and deionized water (e.g., 3.5 mL) via syringe. The small amount of water aids in the solubility of the salts.

-

Degassing: Stir the resulting suspension at room temperature and bubble nitrogen through the solution for 1 hour to degas the mixture.[3]

-

Reagent Addition: After degassing, briefly remove the septum and add sodium 2-chloro-2,2-difluoroacetate (28.0 mmol, 2.8 equiv) in one portion under a positive flow of nitrogen.

-

Reaction Setup: Quickly equip the flask with a condenser, also under a nitrogen atmosphere. Connect the top of the condenser to a gas outlet (e.g., an oil bubbler).

-

Heating: Lower the flask into a preheated oil bath at 120 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours. To sample for TLC, briefly remove the condenser, take a drop of the mixture, and quench it into a vial containing ethyl acetate and 1 M HCl.[7]

-

Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with deionized water (e.g., 50 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or hexanes, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Diagram 3: Workflow for Thermal Difluoromethylation

Caption: Experimental workflow for the thermal O-difluoromethylation protocol.

Protocol 2: Photocatalytic O-Difluoromethylation

This protocol is a representative procedure based on the strategy developed by Fu and co-workers.[8]

Materials:

-

Fluorophenol substrate (1.0 equiv)

-

Difluorobromoacetic acid (BrCF₂CO₂H) (2.0 equiv)

-

Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

-

fac-Ir(ppy)₃ (1 mol%)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Schlenk tube or vial suitable for photocatalysis

-

Photoreactor (e.g., 40W Blue LED lamp)

Step-by-Step Procedure:

-

Vessel Preparation: In an oven-dried Schlenk tube, combine the fluorophenol (0.5 mmol, 1.0 equiv), difluorobromoacetic acid (1.0 mmol, 2.0 equiv), cesium carbonate (1.5 mmol, 3.0 equiv), and fac-Ir(ppy)₃ (0.005 mmol, 1 mol%).

-

Inerting: Seal the tube and evacuate and backfill with nitrogen three times.

-

Solvent Addition: Add anhydrous acetonitrile (e.g., 5 mL) via syringe.

-

Reaction: Place the reaction vessel in a photoreactor setup, ensuring it is approximately 5-10 cm from the blue LED lamp. Begin stirring and irradiating.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the final product.

Data Summary & Method Comparison

| Parameter | Method A: Thermal Decarboxylation | Method B: Photocatalytic |

| Difluorocarbene Source | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Difluorobromoacetic Acid (BrCF₂CO₂H) |

| Conditions | 100-120 °C, Thermal | Room Temperature, Blue LED Light |

| Typical Yields | Good to Excellent (70-95%)[3] | Moderate to Good (48-95%)[8] |

| Key Advantages | Scalable, inexpensive reagent, robust | Very mild, high functional group tolerance |

| Key Disadvantages | High temperature, potential side reactions | Requires photocatalyst and light source |

| Ideal Application | Process chemistry, scale-up synthesis | Late-stage functionalization, complex molecules |

Conclusion

The O-difluoromethylation of fluorophenols is a critical transformation for accessing molecules with enhanced pharmaceutical and agrochemical properties. The classical thermal decarboxylation method using sodium chlorodifluoroacetate offers a scalable and cost-effective route, making it a workhorse in process chemistry.[3][7] For more delicate substrates or in the context of late-stage functionalization where mildness is paramount, visible-light photoredox catalysis provides a powerful, modern alternative.[8] By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the optimal strategy for incorporating the valuable difluoromethoxy group into their target molecules.

References

-

Lee, J. W., & Lee, K. N. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(23), 5750. [Link]

-

Izawa, K., et al. (2018). Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Fluorine Chemistry, 211, 133-144. [Link]

-

Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

-

Garg, N. K., et al. (2024). Difluoromethylation of Phenols - Organic Syntheses Procedure. [Link] (Note: Direct link to the specific procedure may vary, refer to the main site and search for the title).

-

Senaweera, S. M., & Fu, G. C. (2017). Photoinduced, Copper-Catalyzed Difluoromethylation of Phenols and Thiophenols. Angewandte Chemie International Edition, 56(38), 11542-11545. (This link is a representative article on the topic, the diagram is from a review citing this work.) [Link]

-

Senaweera, S. M., et al. (2018). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 16(43), 8126-8130. [Link]

-

Pohodylo, N., et al. (2022). Synthesis of difluoromethoxylated pyrazoles. Chemistry – A European Journal, 28(50), e202201389. [Link]

-

Bolm, C., et al. (2023). Mechanochemical Difluoromethylations of Alcohols. The Journal of Organic Chemistry, 88(13), 8931-8937. [Link]

-

Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 743. [Link]

-

Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14848-14857. [Link]

-

Hu, J., et al. (2010). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 46(36), 6613-6625. [Link]

-

Hands, A. T., et al. (2026). Difluoromethylation of Phenols. ResearchGate. [Link]

-

Lu, L., et al. (2021). Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. Nature Communications, 12(1), 4984. [Link]

-

Pashko, М. O., & Yagupolskii, Yu. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]

-

Hu, J., et al. (2011). O- and N-difluoromethylations with chlorodifluoromethyl aryl sulfones and chlorodifluoromethyl aryl ketones: A structural/reactivity study. Journal of Fluorine Chemistry, 132(6), 359-364. [Link]

- Hartwig, J. F., et al. (2014). Synthesis of difluoromethyl ethers and sulfides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: O-Difluoromethylation via Modern Difluorocarbene Reagents

Introduction & Strategic Rationale

The selective introduction of fluorinated moieties is a cornerstone strategy in modern drug design and agrochemical development. Specifically, the difluoromethoxy group (–OCF₂H) is highly valued as a lipophilic bioisostere for hydroxyl (–OH) and ethereal oxygen atoms[1]. The –OCF₂H group acts as a robust lipophilic hydrogen bond donor, significantly enhancing a molecule's membrane permeability, metabolic stability, and target binding affinity.

Historically, O-difluoromethylation relied on ozone-depleting substances like Freon-22 (ClCF₂H) or harsh precursors such as sodium chlorodifluoroacetate (ClCF₂CO₂Na), which required elevated temperatures (60–110 °C) and severely limited substrate scope,[2]. The advent of bench-stable, liquid difluorocarbene (:CF₂) reagents—most notably (bromodifluoromethyl)trimethylsilane (TMSCF₂Br)—has revolutionized this chemical space, enabling mild, late-stage functionalization of complex architectures[1].

Reagent Selection & Quantitative Comparison

Selecting the appropriate difluorocarbene source is dictated by the substrate's pKa and steric bulk. TMSCF₂Br has emerged as an "all-rounder" privileged reagent due to its tunable activation modes (basic, neutral, or weakly acidic)[1].

Table 1: Comparison of Difluorocarbene Reagents for O-Difluoromethylation

| Reagent Precursor | Primary Activation Mode | Target Substrate Scope | Reaction Temp | Primary Byproducts | Ref |

| ClCF₂H (Freon-22) | Strong Base (NaOH/KOH) | Phenols | 50–80 °C | NaCl, H₂O | [3] |

| ClCF₂CO₂Na | Thermal Decarboxylation | Phenols | 60–110 °C | NaCl, CO₂ | |

| Diethyl bromodifluoromethylphosphonate | Base (aq. KOH) | Phenols, Enols | -78 °C to RT | Phosphate salts | |

| TMSCF₂Br | Tunable (KOH or KHF₂) | Phenols, Aliphatic Alcohols | 0 °C to RT | TMS-F/OH, KBr | [1],[4] |

| Difluoromethyltri(n-butyl)ammonium chloride | Base (NaOH) | Phenols, Alcohols | RT | Amine, HCl | [5] |

Mechanistic Divergence: Phenols vs. Aliphatic Alcohols

A fundamental understanding of the reaction mechanism is required to optimize yields and prevent the rapid hydrolysis of the transient :CF₂ intermediate. The pathway diverges strictly based on the acidity of the substrate[6].

-

The Anionic Pathway (Phenols, pKa ~10): Phenols are readily deprotonated by aqueous bases (e.g., KOH) to form highly nucleophilic phenoxide anions. The base simultaneously activates the precursor to release :CF₂. The phenoxide directly attacks the electrophilic carbene, forming an α-fluoroalkoxide intermediate that rapidly abstracts a proton from the aqueous medium to yield the product[6],[4].

-

The Oxonium Ylide Pathway (Aliphatic Alcohols, pKa ~16): Aliphatic alcohols cannot be efficiently deprotonated under standard biphasic conditions. Furthermore, strong bases rapidly destroy :CF₂ before the neutral alcohol can react[3]. Therefore, a mild activator (like KHF₂) is used. The neutral oxygen lone pair attacks the transient :CF₂, generating a difluoromethylene oxonium ylide intermediate [R-O⁺(H)-CF₂⁻], which undergoes a subsequent proton transfer to form the ether[6].

Mechanistic divergence of O-difluoromethylation pathways for phenols and aliphatic alcohols.

Experimental Protocols & Causality

Decision matrix and experimental workflow for substrate-specific O-difluoromethylation.

Protocol A: Base-Promoted O-Difluoromethylation of Phenols

Rationale: A biphasic system (CH₂Cl₂/Water) is utilized. The aqueous KOH deprotonates the phenol and activates TMSCF₂Br. The highly reactive :CF₂ is generated at the biphasic interface or within the organic layer, preventing its complete hydrolysis by the bulk aqueous base[4].

Step-by-Step Procedure:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenol derivative (1.0 mmol) in CH₂Cl₂ (2.0 mL).

-

Base Addition: Add a 20% aqueous KOH solution (2.0 mL, ~7.0 mmol) to create a biphasic mixture.

-

Thermal Control: Cool the biphasic mixture to 0 °C using an ice bath. Causality: The generation of :CF₂ from TMSCF₂Br is exothermic; cooling prevents thermal runaway and suppresses the dimerization of :CF₂ to tetrafluoroethylene.

-

Reagent Addition: Add TMSCF₂Br (1.5 mmol) dropwise over 5 minutes[2].

-

Reaction: Remove the ice bath and stir vigorously (>800 rpm) at room temperature for 2–4 hours. Causality: High-speed stirring maximizes the interfacial surface area, which is critical for biphasic carbene transfer.

-

Workup: Dilute the mixture with water (10 mL) and extract with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Mild O-Difluoromethylation of Aliphatic Alcohols

Rationale: Aliphatic alcohols require the oxonium ylide pathway. KHF₂ acts as a mild fluoride source. The F⁻ attacks the silicon atom of TMSCF₂Br, forming a hypervalent silicate that collapses to release :CF₂. Because KHF₂ is weakly acidic/neutral, it does not rapidly destroy the carbene, allowing the slower neutral alcohol insertion to proceed[4].

Step-by-Step Procedure:

-

Preparation: In a 10 mL plastic reaction tube (to prevent glass etching by fluoride), add the aliphatic alcohol (1.0 mmol) and KHF₂ (4.0 mmol)[4].

-

Solvent System: Add water (0.5 mL) and CH₂Cl₂ (1.0 mL). (Note: If the alcohol is liquid, recent protocols demonstrate this can be run in neat water, where the liquid alcohol and TMSCF₂Br constitute their own organic phase, increasing reactant concentration[4].)

-

Reagent Addition: Add TMSCF₂Br (2.0–3.0 mmol) in one portion at room temperature.

-

Reaction: Seal the tube and stir vigorously for 12–24 hours. Causality: The fluoride-mediated cleavage of TMSCF₂Br is slower than hydroxide-mediated cleavage, necessitating extended reaction times to ensure full conversion[7].

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize acidic byproducts. Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, concentrate, and purify.

In-Process Quality Control (Self-Validating System)